2-(4,4-Difluorocyclohexyl)ethan-1-ol
Description
2-(4,4-Difluorocyclohexyl)ethan-1-ol (CAS: 1494590-78-1, molecular formula: C₈H₁₄F₂O, molecular weight: 164.19 g/mol) is a fluorinated cyclohexane derivative with a hydroxyl group attached to a two-carbon chain. This compound is characterized by its 4,4-difluorocyclohexyl moiety, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. It is frequently utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and apoptosis-targeting agents . Its structural features, including the cyclohexyl ring’s conformational rigidity and fluorine’s electron-withdrawing effects, contribute to its utility in drug design for optimizing binding affinity and bioavailability.
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c9-8(10)4-1-7(2-5-8)3-6-11/h7,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPGLZIQPFDOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4,4-Difluorocyclohexyl)ethan-1-ol is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a difluorocyclohexyl moiety, which enhances its lipophilicity and potential interactions with biological targets. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 174.18 g/mol |
| Functional Groups | Alcohol (–OH), Difluorocyclohexyl |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Some derivatives have shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, suggesting a role in treating mood disorders.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, showing promise as a potential anticancer agent.
- Anti-inflammatory Activity : The compound has been investigated for its ability to reduce pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The biological effects of this compound are thought to arise from its interaction with specific molecular targets, including:
- Enzymes : The difluorocyclohexyl group may enhance binding affinity to enzymes involved in metabolic pathways.
- Receptors : The compound may modulate receptor activity, influencing various signaling pathways critical for cellular function.
Case Studies
Several case studies have been conducted to elucidate the biological activity of this compound:
Case Study 1: Antidepressant Activity
A study investigated the effects of this compound on rodent models of depression. Results indicated that administration led to significant reductions in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin in the brain.
Case Study 2: Anticancer Efficacy
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., breast and prostate cancer). The results demonstrated a dose-dependent inhibition of cell growth, with IC values indicating promising efficacy at micromolar concentrations.
Table 1: Summary of Biological Activities
| Activity | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels; reduced depressive behavior | |
| Anticancer | Inhibition of cell proliferation in cancer lines | |
| Anti-inflammatory | Decreased levels of IL-6 and TNF-α |
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride | Analgesic properties | Contains a fluorophenyl group |
| 2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride | Different pharmacological profiles | Contains a methoxyphenyl group |
| 2-Amino-2-(2,4-difluorophenyl)ethanol | Potentially different interactions | Contains difluorophenyl |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-(4,4-Difluorocyclohexyl)ethan-1-ol, enabling a comparative assessment of their physicochemical properties and applications:
2-Amino-2-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride
- Molecular formula: C₈H₁₄ClF₂NO
- Molecular weight : 221.66 g/mol
- Key features: The substitution of the hydroxyl group with an amino group (as a hydrochloride salt) increases polarity, making this compound more soluble in aqueous media. It is used in peptide mimetics and as a chiral intermediate in asymmetric synthesis .
(2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol
- Molecular formula: C₈H₉F₂NO
- Molecular weight : 173.16 g/mol
- Key features : Replacing the cyclohexyl group with a 3,5-difluorophenyl aromatic ring introduces π-π stacking interactions, enhancing binding to aromatic residues in enzyme active sites. This compound is employed in the synthesis of β-secretase inhibitors for Alzheimer’s disease research .
1-(4,4-Difluorocyclohexyl)ethan-1-one
- Molecular formula : C₈H₁₂F₂O
- Molecular weight : 162.18 g/mol
- Key features: The ketone analog of the target alcohol, this compound serves as a precursor in the synthesis of dihydroquinazolinone derivatives (e.g., compound A8 in ), which exhibit antitumor activity. The absence of a hydroxyl group reduces hydrogen-bonding capacity but increases reactivity in nucleophilic additions .
Table 1: Physicochemical and Functional Comparison
Role in Anticancer Agents
In contrast, T-3256336, a structurally complex derivative containing the same difluorocyclohexyl moiety, showed weak inhibitory activity against XIAP and cIAP (IC₅₀ > 30 μM), highlighting the importance of additional functional groups for target engagement .
Metabolic Stability
Fluorination at the 4,4-positions of the cyclohexyl ring in this compound reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs like 2-cyclohexylethanol. This property is advantageous in prolonging the half-life of drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
